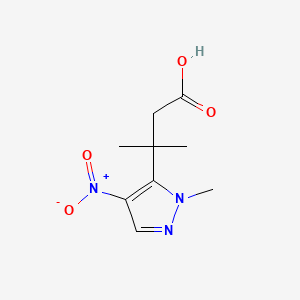![molecular formula C13H23BO2S B13546106 4,4,5,5-Tetramethyl-2-[2-(2-methylthiolan-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13546106.png)
4,4,5,5-Tetramethyl-2-[2-(2-methylthiolan-2-yl)ethenyl]-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-[2-(2-methylthiolan-2-yl)ethenyl]-1,3,2-dioxaborolane is a boron-containing compound that features a dioxaborolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[2-(2-methylthiolan-2-yl)ethenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acid derivatives under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
4,4,5,5-Tetramethyl-2-[2-(2-methylthiolan-2-yl)ethenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron center to different oxidation states.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and nucleophiles are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Boronic acids and borate esters.
Reduction: Various boron-containing reduced species.
Substitution: Compounds with different functional groups replacing the boron atom.
科学的研究の応用
4,4,5,5-Tetramethyl-2-[2-(2-methylthiolan-2-yl)ethenyl]-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: Used as a reagent in the formation of carbon-boron bonds, which are crucial in Suzuki-Miyaura cross-coupling reactions.
Materials Science: Employed in the synthesis of boron-containing polymers and materials with unique electronic properties.
Medicinal Chemistry: Investigated for its potential use in drug design and development, particularly in the creation of boron-containing pharmaceuticals.
作用機序
The mechanism of action of 4,4,5,5-Tetramethyl-2-[2-(2-methylthiolan-2-yl)ethenyl]-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron center can form reversible covalent bonds with nucleophiles, making it a versatile reagent in organic synthesis. Additionally, the compound can participate in electron transfer processes, influencing the reactivity and stability of the molecules it interacts with .
類似化合物との比較
Similar Compounds
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-[2-(2-methylthiolan-2-yl)ethenyl]-1,3,2-dioxaborolane is unique due to the presence of the 2-methylthiolan-2-yl group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in specific synthetic applications where other similar compounds may not be as effective .
特性
分子式 |
C13H23BO2S |
|---|---|
分子量 |
254.2 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-[(E)-2-(2-methylthiolan-2-yl)ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H23BO2S/c1-11(2)12(3,4)16-14(15-11)9-8-13(5)7-6-10-17-13/h8-9H,6-7,10H2,1-5H3/b9-8+ |
InChIキー |
GYZYEACVZMKVPO-CMDGGOBGSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2(CCCS2)C |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2(CCCS2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


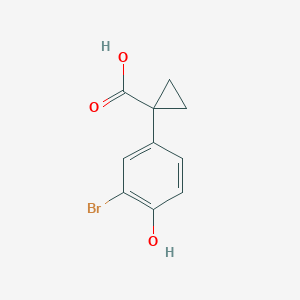
![5-bromo-6-[(E)-2-nitroethenyl]-1,3-benzodioxole](/img/structure/B13546032.png)
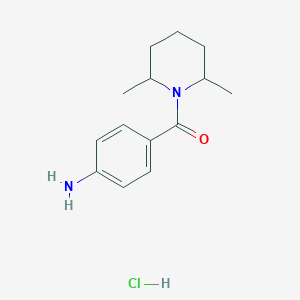
![2-[5-(aminomethyl)-4H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B13546040.png)
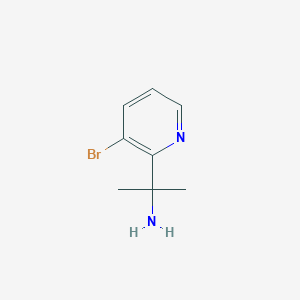


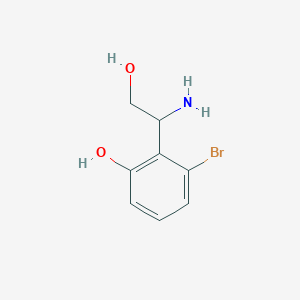
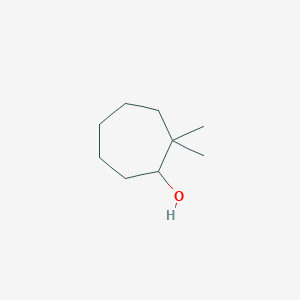
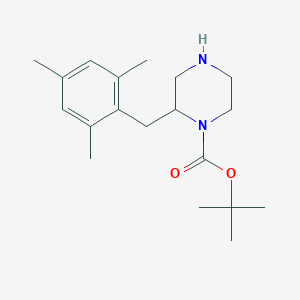
![4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B13546080.png)
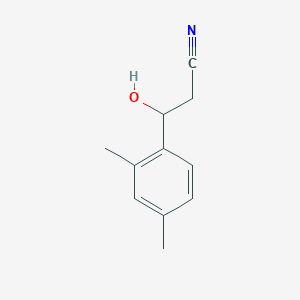
![2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aceticacid](/img/structure/B13546090.png)
